molecular formula C12H9F2NO3 B1491880 Ethyl 5-(3,4-difluorophenyl)oxazole-2-carboxylate CAS No. 2097963-20-5

Ethyl 5-(3,4-difluorophenyl)oxazole-2-carboxylate

Cat. No.: B1491880
CAS No.: 2097963-20-5
M. Wt: 253.2 g/mol
InChI Key: JBBFMZVUFDCUGT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Ethyl 5-(3,4-difluorophenyl)oxazole-2-carboxylate consists of a five-membered oxazole ring attached to a phenyl ring substituted with two fluorine atoms and an ethyl ester group . The InChI code for this compound is 1S/C12H9F2NO3/c1-2-17-12(16)11-15-6-10(18-11)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3 .


Physical and Chemical Properties Analysis

This compound is a solid compound . Its molecular weight is 253.21 . The compound’s InChI code is 1S/C12H9F2NO3/c1-2-17-12(16)11-15-6-10(18-11)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3 .

Scientific Research Applications

Design and Synthesis of Amyloid Inhibitors

One study explored the design, synthesis, and evaluation of oxazole derivatives as inhibitors of transthyretin (TTR) amyloid fibril formation. The research demonstrated that substituting aryls at specific positions on the oxazole ring could significantly reduce amyloidogenesis. Enhancements in inhibitor efficacy were observed with certain substitutions, highlighting the potential of oxazole derivatives in developing treatments for amyloid-related diseases (Razavi et al., 2005).

Crystal Structure Analysis

Another study focused on the crystal structure of a related oxazole compound, providing insights into its molecular configuration, hydrogen bonding, and potential for forming stable crystal structures. This information is crucial for understanding the chemical behavior and synthesis applications of oxazole derivatives (Kennedy et al., 2001).

Efficient Synthesis Techniques

Research on solvent-free conditions for synthesizing functionalized oxazoline-thiones showcased innovative approaches to chemical synthesis, emphasizing the versatility of oxazole compounds as intermediates in organic chemistry (Yavari et al., 2008).

Expanding Chemical Space

A study on the preparation of sp3-enriched oxazoles introduced methods for introducing functional groups to the oxazole core, broadening the scope of its applications in synthetic and medicinal chemistry. This work highlights the adaptability of oxazole derivatives in creating diverse chemical entities (Slobodyanyuk et al., 2019).

Direct Palladium-Catalyzed Modifications

The direct and regioselective modification of ethyl oxazole-4-carboxylate through palladium-catalyzed reactions with various halides has been described, offering an efficient route to (hetero)aryloxazoles. Such methodologies underscore the compound's utility in constructing complex molecular architectures (Verrier et al., 2009).

Future Directions

The future directions for research on Ethyl 5-(3,4-difluorophenyl)oxazole-2-carboxylate and similar oxazole derivatives could involve exploring their potential biological activities and applications in medicinal chemistry. Given the wide range of biological activities exhibited by oxazole derivatives, they could serve as valuable lead compounds in the development of new therapeutic agents .

Properties

IUPAC Name

ethyl 5-(3,4-difluorophenyl)-1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO3/c1-2-17-12(16)11-15-6-10(18-11)7-3-4-8(13)9(14)5-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBFMZVUFDCUGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(O1)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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